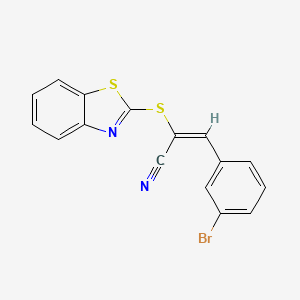![molecular formula C22H23NO3S B5265698 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine](/img/structure/B5265698.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine, also known as SNC80, is a potent and selective agonist for the delta opioid receptor. It has been widely studied for its potential therapeutic applications, particularly in the treatment of pain, addiction, and depression.
Mecanismo De Acción
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine acts as a selective agonist for the delta opioid receptor, which is primarily found in the brain and spinal cord. Activation of this receptor has been shown to produce analgesic effects, as well as modulate mood and reward pathways. This compound has a higher affinity for the delta receptor compared to other opioid receptors, which may contribute to its increased potency and selectivity.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects in animal models and human subjects. These include analgesia, reduction of drug-seeking behavior, and improvement in depressive symptoms. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine has several advantages for use in laboratory experiments, including its high potency and selectivity for the delta opioid receptor, as well as its ability to produce reproducible effects in animal models. However, its potential for abuse and dependence may limit its use in certain studies, and its effects may be influenced by factors such as dosage, route of administration, and individual differences in receptor expression.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine and its therapeutic applications. These include further investigation of its analgesic effects in chronic pain conditions, as well as its potential to reduce drug addiction and withdrawal symptoms. This compound may also be useful in the treatment of depression and other mood disorders, and further research is needed to explore its mechanisms of action in these contexts. Additionally, the development of more selective and potent delta opioid receptor agonists may lead to improved therapeutic outcomes and reduced risk of side effects.
Métodos De Síntesis
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine can be synthesized using a variety of methods, including the reaction of 4-methoxy-1-naphthylamine with piperidine and phenylsulfonyl chloride in the presence of a base catalyst. The resulting product can be purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and may be useful in the treatment of chronic pain conditions. This compound has also been investigated for its potential to reduce drug addiction and withdrawal symptoms, as well as its antidepressant properties.
Propiedades
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-26-21-11-12-22(20-10-6-5-9-19(20)21)27(24,25)23-15-13-18(14-16-23)17-7-3-2-4-8-17/h2-12,18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXPVMXBEBGMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5265616.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5265620.png)

![N,N,4-trimethyl-3-(2-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5265626.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5265645.png)
![3-biphenyl-4-yl-5-(1,4-dioxan-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5265653.png)
![N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5265661.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5265675.png)

![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5265706.png)
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
